N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide
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Overview
Description
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide is a synthetic organic compound characterized by the presence of a dihydroxyphenyl group, a propan-2-yl chain, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-dihydroxybenzaldehyde.
Formation of Intermediate: The 3,4-dihydroxybenzaldehyde is subjected to a condensation reaction with 2-bromopropane in the presence of a base such as potassium carbonate to form 1-(3,4-dihydroxyphenyl)propan-2-ol.
Amidation: The intermediate 1-(3,4-dihydroxyphenyl)propan-2-ol is then reacted with but-2-ynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Radical Scavenging: The dihydroxyphenyl group can act as a radical scavenger, providing antioxidant effects.
Comparison with Similar Compounds
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can be compared with similar compounds such as:
N-[1-(3,4-Dihydroxyphenyl)ethyl]but-2-ynamide: Similar structure but with an ethyl chain instead of a propan-2-yl chain.
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-enamide: Similar structure but with a but-2-enamide moiety instead of a but-2-ynamide moiety.
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]butanamide: Similar structure but with a butanamide moiety instead of a but-2-ynamide moiety.
Uniqueness
The uniqueness of this compound lies in its combination of a dihydroxyphenyl group with a but-2-ynamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3,4-dihydroxyphenyl)propan-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-13(17)14-9(2)7-10-5-6-11(15)12(16)8-10/h5-6,8-9,15-16H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYIFQWKMUOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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